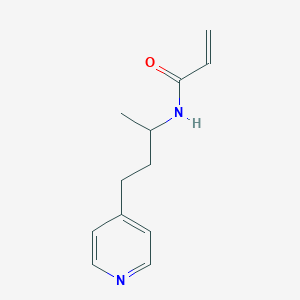![molecular formula C19H19N3O2S B2395349 2-amino-6-ethyl-7-methyl-4-(4-(methylthio)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 882357-23-5](/img/structure/B2395349.png)
2-amino-6-ethyl-7-methyl-4-(4-(methylthio)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved papers .Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the retrieved papers .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and chemical reactivity. Unfortunately, the specific physical and chemical properties for this compound are not available in the retrieved papers .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of pyrano[3,2-c]pyridine derivatives involves complex organic reactions aiming to explore the chemical properties and reactivity of these compounds. For instance, Al-Issa (2012) discussed the synthesis of a new series of pyridine and fused pyridine derivatives, highlighting the versatility of pyridine carbonitriles in forming various structurally complex derivatives through reactions with different reagents, such as arylidene malononitrile and ammonium acetate (Al-Issa, 2012). These synthetic pathways are fundamental for developing new materials and molecules with potential applications in diverse scientific fields.
Optical and Structural Applications
The structural and optical properties of pyrano[3,2-c]quinoline derivatives, closely related to the query compound, have been studied for their potential applications in materials science. Zeyada, El-Nahass, and El-Shabaan (2016) investigated the structural and optical properties of thin films made from these compounds, revealing their nanocrystalline nature and specific optical properties that could be useful in the development of optical devices and materials (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Applications
Pyrano[3,2-c]quinoline derivatives have also been explored for their photovoltaic properties, which are crucial for solar energy conversion and photodiode fabrication. The research by Zeyada, El-Nahass, and El-Shabaan (2016) on the photovoltaic properties of these compounds in organic–inorganic photodiode fabrication demonstrated their potential in improving the efficiency of solar cells and photodiodes, making them candidates for renewable energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Electronic and Dielectric Properties
The electronic and dielectric properties of pyrano[3,2-c]quinoline derivatives are of significant interest for electronic device applications. Studies on the AC electrical conductivity and dielectrical properties of thin films from these compounds have provided insights into their potential use in electronic and optoelectronic devices (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-amino-6-ethyl-7-methyl-4-(4-methylsulfanylphenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-4-22-11(2)9-15-17(19(22)23)16(14(10-20)18(21)24-15)12-5-7-13(25-3)8-6-12/h5-9,16H,4,21H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYRNLFWUCUIMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C(C1=O)C(C(=C(O2)N)C#N)C3=CC=C(C=C3)SC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

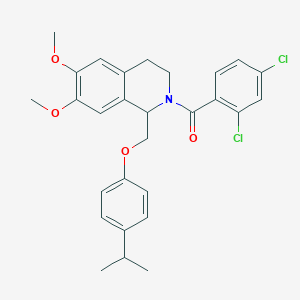
![Ethyl 4-(2-ethoxy-2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2395268.png)
![5-[(3-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate](/img/structure/B2395269.png)
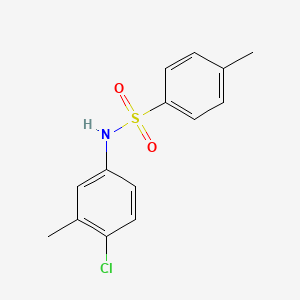
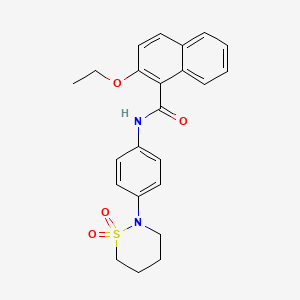
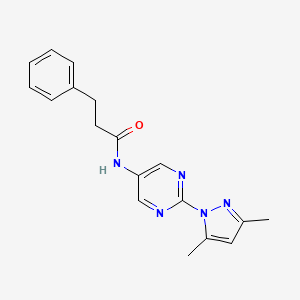
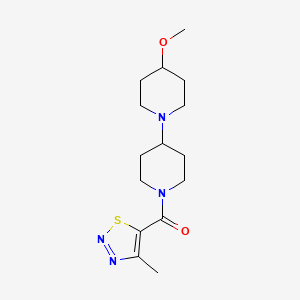
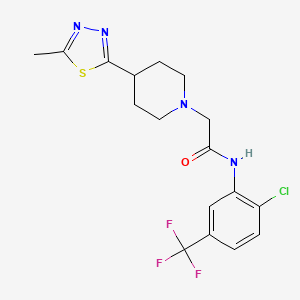
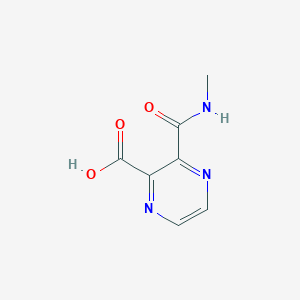

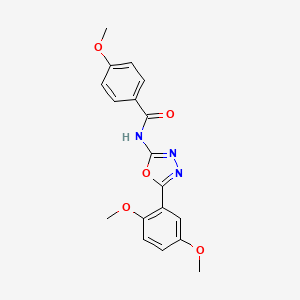
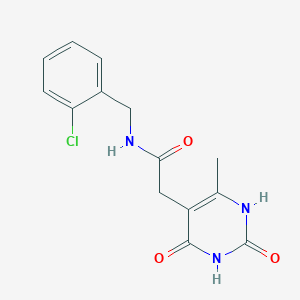
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2395288.png)
